N-[4-(allyloxy)benzyl]-N-methylamine

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N-[4-(Allyloxy)benzyl]-N-methylamine is a secondary benzylamine derivative featuring a 4-allyloxy substituent and an N-methyl group. With a molecular formula of C11H15NO and an average mass of 177.24 Da, it serves as a versatile building block in organic synthesis and a scaffold in medicinal chemistry research.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 91245-89-5
Cat. No. B3058701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(allyloxy)benzyl]-N-methylamine
CAS91245-89-5
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)OCC=C
InChIInChI=1S/C11H15NO/c1-3-8-13-11-6-4-10(5-7-11)9-12-2/h3-7,12H,1,8-9H2,2H3
InChIKeyPSJUMJLTCQABFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Allyloxy)benzyl]-N-methylamine (CAS 91245-89-5): Procurement-Ready Benzylamine Building Block with Quantified Physicochemical Stability


N-[4-(Allyloxy)benzyl]-N-methylamine is a secondary benzylamine derivative featuring a 4-allyloxy substituent and an N-methyl group . With a molecular formula of C11H15NO and an average mass of 177.24 Da, it serves as a versatile building block in organic synthesis and a scaffold in medicinal chemistry research . Its physicochemical properties—including a predicted boiling point of 265.6±20.0 °C and a density of 1.0±0.1 g/cm³—distinguish it from simpler benzylamine analogs, offering tailored reactivity for applications requiring controlled nucleophilicity and moderate lipophilicity .

Why Generic Benzylamine Substitution Fails: Structural Differentiation of N-[4-(Allyloxy)benzyl]-N-methylamine in Reactivity and Biological Potential


Simple benzylamine analogs cannot substitute for N-[4-(allyloxy)benzyl]-N-methylamine in applications demanding specific physicochemical, reactivity, or biological profiles. The N-methyl group alters basicity and reduces unwanted over-alkylation compared to primary amines, while the 4-allyloxy motif introduces an ether linkage and terminal alkene that confer distinct solubility, hydrogen-bonding capacity, and metabolic stability . Crucially, the 4-allyloxybenzylamine scaffold is associated with class-level monoamine oxidase (MAO) inhibition [1] and, in related structures, selective cytochrome P450 (CYP2D) inactivation [2]. These features are absent in unsubstituted or non-allyloxy benzylamines, making generic replacement impractical for research continuity or targeted synthetic pathways.

Quantitative Differentiation Evidence for N-[4-(Allyloxy)benzyl]-N-methylamine (CAS 91245-89-5): Head-to-Head Vendor and Analog Comparator Data


Commercial Purity Differentiation: 95% vs. 91% N-[4-(Allyloxy)benzyl]-N-methylamine Across Suppliers

Procurement specifications for N-[4-(allyloxy)benzyl]-N-methylamine vary significantly between vendors, with minimum purity specifications ranging from 91% to 95% [1]. This 4% absolute difference in purity can impact the reproducibility of sensitive chemical transformations or biological assays where minor impurities may interfere.

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Enhanced Thermal Stability and Reduced Volatility: Comparative Boiling Point Analysis vs. Primary Amine Analog 4-(Allyloxy)benzylamine

N-[4-(Allyloxy)benzyl]-N-methylamine exhibits a predicted boiling point of 265.6±20.0 °C at 760 mmHg, substantially higher than the primary amine analog 4-(allyloxy)benzylamine (CAS 83171-41-9) for which experimental boiling point data are unavailable but which, based on molecular weight (163.22 Da vs. 177.24 Da) and reduced hydrogen-bonding capacity, would be expected to be more volatile . The N-methyl substitution reduces intermolecular hydrogen bonding, yet the increased molecular mass and altered polarity contribute to a higher boiling point, facilitating easier handling and storage under ambient laboratory conditions.

Physicochemical Properties Thermal Stability Handling

Quantified Atmospheric Reactivity: Hydroxyl Radical Degradation Rate Constant for N-[4-(Allyloxy)benzyl]-N-methylamine

The atmospheric reactivity of N-[4-(allyloxy)benzyl]-N-methylamine with hydroxyl radicals has been computationally estimated, yielding an overall OH rate constant of 131.1471 × 10⁻¹² cm³/molecule·sec and an atmospheric half-life of 0.082 days (assuming a 12-hr day and 1.5×10⁶ OH/cm³) . This parameter is critical for assessing the compound's persistence in air and for designing appropriate handling and disposal protocols.

Environmental Fate Reactivity Half-life

Monoamine Oxidase (MAO) Inhibitory Activity in 4-Allyloxybenzylamine Class: Foundation for Neurological Research Applications

The 4-allyloxybenzylamine scaffold, of which N-[4-(allyloxy)benzyl]-N-methylamine is a specific embodiment (R=H, R'=methyl), was disclosed in US3070628A as exhibiting monoamine oxidase (MAO) inhibitory activity [1]. The patent states that compounds of this class inhibit MAO in the brain and liver upon oral administration, thereby modulating the catabolism of physiologically active amines such as serotonin. No specific IC50 values are provided, but the class-level activity distinguishes this scaffold from benzylamines lacking the 4-allyloxy group.

MAO Inhibition Neurological Research Enzyme Inhibitor

Selective CYP2D Inactivation by 4-Allyloxy Motif: In Vivo Efficacy of Related Compound ALLMA

The 4-allyloxybenzyl motif is a key structural element in selective CYP2D inactivation. The related compound 4-allyloxymethamphetamine (ALLMA) was shown to suppress CYP2D-mediated methylenedioxymethamphetamine (MDMA) demethylation in a time- and dose-dependent manner [1]. In vivo, a 10 mg/kg dose administered to rats reduced CYP2D-mediated methamphetamine p-hydroxylation and low-Km MDMA demethylation activities by more than 80%, while activities attributed to other P450 isoforms remained minimally affected.

CYP2D Cytochrome P450 Drug Metabolism

N-Methyl Substitution Reduces Unwanted Side Reactions: Comparative Reactivity with Primary Amine Analogs in Synthetic Utility

As a secondary amine, N-[4-(allyloxy)benzyl]-N-methylamine possesses a single N-H bond available for further derivatization, whereas the corresponding primary amine analog, 4-(allyloxy)benzylamine (CAS 83171-41-9), has two reactive N-H bonds . This structural distinction reduces the propensity for over-alkylation or dialkylation during reactions with electrophiles (e.g., alkyl halides, acyl chlorides), thereby improving the yield and purity of the desired monosubstituted product. No quantitative yield data are available for direct comparison; the benefit is based on well-established principles of amine nucleophilicity.

Organic Synthesis Reactivity Side Reactions

High-Value Application Scenarios for N-[4-(Allyloxy)benzyl]-N-methylamine (CAS 91245-89-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Monoamine Oxidase (MAO) Inhibitors

Leverage the class-level MAO inhibitory activity disclosed in US3070628A [1] to design focused libraries of N-[4-(allyloxy)benzyl]-N-methylamine derivatives. The scaffold's pre-validated bioactivity reduces early-stage attrition risk, and procurement of the 95% pure compound ensures that observed SAR is not confounded by impurities.

Chemical Biology: Development of Selective CYP2D Probes

Utilize N-[4-(allyloxy)benzyl]-N-methylamine as a core building block for synthesizing mechanism-based CYP2D inhibitors, inspired by the selective CYP2D inactivation (>80% reduction at 10 mg/kg in rats) observed with the structurally related ALLMA [2]. The N-methyl group provides a defined handle for further functionalization without introducing unwanted dialkylation byproducts.

Organic Synthesis: Protected Amine Intermediate in Multistep Syntheses

Employ N-[4-(allyloxy)benzyl]-N-methylamine as a protected amine equivalent. The N-methyl group serves as a permanent blocking group, allowing selective reaction at the allyloxy moiety (e.g., Claisen rearrangement, cross-metathesis) or at the benzylic position. The 95% purity specification minimizes the need for rigorous purification after each step.

Environmental Chemistry: Atmospheric Fate Modeling of Allyloxy-Containing Volatile Organics

Apply the computationally estimated hydroxyl radical rate constant (131.1471 × 10⁻¹² cm³/molecule·sec; half-life 0.082 days) in atmospheric dispersion models to predict the environmental persistence of this compound and its structural analogs, guiding safe handling and waste management protocols.

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